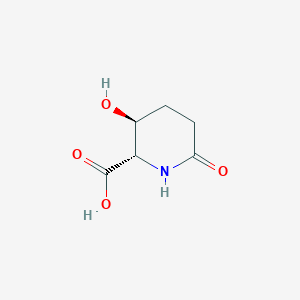

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

説明

(2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a hydroxyl group at position 3, a ketone at position 6, and a carboxylic acid moiety at position 2. Its stereochemistry (2S,3S) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding.

特性

CAS番号 |

299208-59-6 |

|---|---|

分子式 |

C6H9NO4 |

分子量 |

159.14 g/mol |

IUPAC名 |

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5-/m0/s1 |

InChIキー |

PJNXWDZCBVFCMD-UCORVYFPSA-N |

異性体SMILES |

C1CC(=O)N[C@@H]([C@H]1O)C(=O)O |

正規SMILES |

C1CC(=O)NC(C1O)C(=O)O |

製品の起源 |

United States |

準備方法

Intramolecular Reductive Cyclization from Carbohydrate Precursors

The stereoselective synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid derivatives has been achieved using D-glucose as a chiral starting material. A 14-step protocol involves:

-

Wittig olefination to generate conjugated keto-azide intermediates.

-

Intramolecular reductive cyclization under hydrogenation conditions to form the piperidine skeleton.

-

Oxidative lactamization to introduce the 6-oxo group.

This method yields both (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid and (2R,3R,6S)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol with a combined 17% overall yield .

Key Reaction Conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Keto-azide formation | Wittig reagent, NaN₃, THF, 0°C | Conjugated keto-azide intermediate |

| Reductive cyclization | H₂, Pd/C, MeOH, 50°C | Piperidine core with stereochemical control |

| Lactam oxidation | Oxone®, AcOH/H₂O | 6-Oxo group installation |

Castagnoli–Cushman Reaction for Piperidine Lactams

The Castagnoli–Cushman reaction enables the synthesis of 6-oxopiperidine-3-carboxylic acid derivatives through:

-

Imine formation between aldehydes and amines.

-

Cyclization with glutaric anhydride in p-xylene under reflux.

This method produces racemic mixtures, necessitating chiral resolution via HPLC or enzymatic methods. Reported yields reach 54% for ethyl-6-oxo-pipecolate .

Microbial and Enzymatic Biosynthesis

Whole-Cell Biocatalysis from L-Lysine

A recombinant E. coli strain co-expressing lysine cyclodeaminase (SpLCD) and Fe(II)/2-OG oxygenase (GetF) converts L-lysine to (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid via:

Optimization Parameters:

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| RBS strength | T7 for SpLCD, RBS29 for GetF | 33 mM product |

| Glucose supplementation | 20 g/L | 2-OG regeneration |

| Gene knockout | ΔsucA, ΔaceA | Reduced byproduct formation |

Enzymatic Hydroxylation Using Fe(II)/α-Ketoglutarate Oxygenases

Purified GetF enzyme hydroxylates L-pipecolic acid at the C3 position with strict stereoselectivity:

-

Reaction system : 50 mM L-Pip, 60 mM 2-OG, 10 mM Fe²⁺, 20°C, pH 7.0.

-

Catalytic efficiency : k<sub>cat</sub>/K<sub>m</sub> = 1.2 × 10³ M⁻¹s⁻¹.

Chiral Resolution and Derivatization Strategies

Dynamic Kinetic Resolution (DKR)

Racemic 6-oxopiperidine-2-carboxylic acid undergoes DKR using:

Diastereomeric Salt Formation

Crystallization with chiral amines (e.g., (1R,2S)-ephedrine) separates enantiomers:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive cyclization | High stereoselectivity | Multi-step, low overall yield | 17% |

| Castagnoli–Cushman | Scalable | Requires chiral resolution | 54% |

| Whole-cell biocatalysis | Eco-friendly, one-pot | Requires genetic engineering | 33 mM |

| Enzymatic hydroxylation | Mild conditions | High cost of 2-OG | 7.8 mM |

Industrial-Scale Production Considerations

化学反応の分析

Hydrolysis

The carboxylic acid group undergoes hydrolysis under basic or enzymatic conditions, forming water-soluble salts. This reaction is pivotal in biological systems for metabolic processing and synthetic modifications .

-

Conditions : Aqueous NaOH (1–2 M) at 25–50°C or enzymatic catalysis (e.g., esterases).

-

Outcome : Yields the corresponding carboxylate anion, enhancing solubility for downstream applications.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) to form esters, a common derivatization step for analytical or synthetic purposes .

-

Mechanism : Acid-catalyzed Fischer esterification or DCC/DMAP-mediated coupling.

-

Example : Reaction with methanol in the presence of H₂SO₄ produces methyl (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylate .

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 h | 85–90% | Methyl ester derivative |

| Ethanol + DCC | RT, 24 h | 75–80% | Ethyl ester derivative |

Lactam Cyclization

The compound participates in intramolecular cyclization to form lactams, a key step in penicillin V biosynthesis .

-

Biosynthetic Pathway : Cyclization of α-aminoadipic acid derivatives under enzymatic control in Penicillium chrysogenum.

-

Synthetic Route : Acidic or thermal conditions (e.g., microwave irradiation) promote ring closure .

Oxidation and Reduction

-

Oxidation : The hydroxyl group at C3 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 6-oxopiperidine-2-carboxylic acid derivatives.

-

Reduction : The keto group at C6 is reduced to a secondary alcohol with NaBH₄ or catalytic hydrogenation.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | 0°C, 2 h | 3-keto derivative |

| Reduction | NaBH₄ | RT, 1 h | 6-hydroxy derivative |

Stereoselective Dihydroxylation

In synthetic routes, the compound’s alkene precursors undergo stereoselective dihydroxylation using OsO₄ and N-methylmorpholine N-oxide (NMO) to install hydroxyl groups with (2S,3S) configuration .

-

Mechanism : Syn-addition of hydroxyl groups via Upjohn dihydroxylation.

Enzymatic Interactions

The compound acts as a substrate or inhibitor in enzymatic pathways:

-

Penicillin Biosynthesis : Serves as a precursor in the β-lactam antibiotic pathway .

-

Collagen Metabolism : Competes with 4-hydroxyproline in collagen synthesis due to structural similarity.

Derivatization via Corey-Link Reaction

In advanced synthesis, the trichlorocarbinol intermediate derived from the compound undergoes Corey-Link reactions to form α-azido carbonyl derivatives, enabling peptide coupling .

-

Conditions : NaN₃, NaOH, and 18-crown-6 in dioxane/water.

-

Application : Key for synthesizing bis-amino acid monomers in peptide mimetics .

Comparative Reactivity of Structural Analogs

| Compound | Key Functional Groups | Reactivity |

|---|---|---|

| 4-Hydroxyproline | Hydroxyl, carboxylic acid | Collagen cross-linking |

| L-Pipecolic Acid | Piperidine, carboxylic acid | Neurotransmitter modulation |

| (2S,3S)-3-hydroxy-6-oxo | Hydroxyl, keto, carboxylic | Broad enzymatic and synthetic applications |

科学的研究の応用

Medicinal Chemistry

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance therapeutic efficacy, particularly in compounds designed to interact with neurotransmitter systems such as GABA.

Biological Studies

The compound is utilized in enzyme mechanism studies and protein-ligand interactions, providing insights into catalytic processes and substrate specificity. Notably, it has been shown to act as an inhibitor or modulator of various enzymes, influencing biochemical pathways critical in disease mechanisms.

Antioxidant and Antimicrobial Properties

Research indicates that (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid exhibits antioxidant properties by scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases. Additionally, preliminary studies have suggested antimicrobial effects against certain pathogens.

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic activity of various derivatives of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid against human RPMI 8226 cells using MTT assays. Compounds were tested at concentrations of 10 µM, 100 µM, and 500 µM over 24 hours. Results indicated a significant reduction in cell viability at higher concentrations for certain derivatives, suggesting potential efficacy in treating multiple myeloma .

Case Study 2: Enzyme Interaction

In another research effort, (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid was employed to study its interaction with specific enzymes involved in metabolic pathways. The compound demonstrated the ability to modulate enzyme activity selectively, providing insights into its potential therapeutic applications in metabolic disorders.

作用機序

The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

Comparative Analysis with Structural Analogs

Piperidine-Based Derivatives

(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1391468-33-9)

- Structure : Shares the 6-oxopiperidine backbone but includes a 2-ethoxyphenyl substituent at position 2 and a methyl group at position 1.

- The methyl group at position 1 may sterically hinder interactions with certain enzymes.

| Property | Target Compound (Inferred) | 1391468-33-9 |

|---|---|---|

| Molecular Formula | C6H9NO4 | C15H19NO4 |

| Molecular Weight | ~175.14 g/mol | 277.32 g/mol |

| Substituents | -OH, -COOH, -O | -OCH2CH3, -CH3, -COOH |

Hexahydropyrimidine Derivatives

(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids

- Structure: Replaces the piperidine ring with a hexahydropyrimidine scaffold, introducing a sulfanylpropanoyl group.

- The sulfanyl group (-SH) confers antioxidant properties and may modulate blood pressure via ACE inhibition .

- Applications : Investigated as antihypertensive agents with improved selectivity over piperidine derivatives.

Bicyclic Beta-Lactam Derivatives

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Structure : A bicyclic beta-lactam core with a pivalamido group and thia-azabicyclo framework.

- Key Differences :

- The bicyclic structure enhances stability against beta-lactamases, a common resistance mechanism in bacteria.

- The pivalamido group improves pharmacokinetics but may reduce solubility compared to simpler carboxylic acids.

- Applications : Antibacterial agents, highlighting how structural complexity can target microbial enzymes .

Glucopyranuronic Acid Derivatives

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid

- Structure : A glucuronic acid derivative with a hydroxybenzoyl ester.

- Key Differences :

- The sugar moiety increases hydrophilicity, favoring renal excretion.

- The hydroxybenzoyl group introduces antioxidant activity absent in the target compound.

- Applications: Potential use in detoxification or anti-inflammatory therapies .

Physicochemical and Pharmacological Insights

- Solubility : The target compound’s hydroxyl and carboxylic acid groups likely confer higher aqueous solubility than ethoxyphenyl- or methyl-substituted analogs .

- Bioactivity : Piperidine derivatives often target neurological or metabolic pathways, whereas hexahydropyrimidines and bicyclic beta-lactams are tailored for cardiovascular or antibacterial applications, respectively .

- Synthetic Challenges : The (2S,3S) stereochemistry requires chiral synthesis techniques, such as asymmetric catalysis or enzymatic resolution, to avoid racemic mixtures .

生物活性

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid, also known as 6-oxopipecolic acid, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring, which is substituted at the 2-position with a carboxylic acid group and at the 6-position with a keto group. The stereochemistry at the 2 and 3 positions contributes to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid exhibit significant anticancer properties. For instance:

- Cytotoxicity Against Cancer Cell Lines : A study reported that various derivatives showed varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HL-60 (promyelocytic leukemia). The IC50 values for selected compounds were determined using MTT assays.

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound 1 | A549 | 63.4 | Significant reduction in cell viability |

| Compound 2 | HL-60 | 19.0 | Moderate cytotoxicity observed |

| Compound 3 | A549 | 21.2 | Enhanced anticancer activity |

These findings suggest that modifications to the piperidine structure can enhance its anticancer efficacy, indicating a structure-activity relationship (SAR) that merits further exploration .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungi:

- Screening Against Bacterial Strains : The minimum inhibitory concentration (MIC) was determined using broth microdilution techniques. Some derivatives showed promising results with MIC values below 128 µg/mL against selected pathogens .

The mechanism by which (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Cellular Proliferation : By inducing apoptosis in cancer cells through pathways involving oxidative stress.

- Interference with Bacterial Cell Wall Synthesis : Potentially through interactions with key enzymes involved in bacterial growth.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of compounds derived from (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid were tested against the A549 cell line. The results indicated that:

- Compounds with additional halogen substituents exhibited enhanced cytotoxicity.

- The most effective compound reduced cell viability to as low as 21.2% compared to untreated controls.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of several derivatives against multidrug-resistant strains. Results showed:

- Significant inhibition of growth in specific bacterial strains with MIC values indicating effectiveness.

- A need for further optimization to improve potency against resistant strains.

Q & A

Basic Research Question

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly for derivatives with heavy atoms (e.g., bromine) to enhance diffraction .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to infer spatial relationships between protons .

- Circular dichroism (CD) : Compare optical activity with known stereoisomers to validate enantiomeric purity .

What analytical methods are suitable for detecting enantiomeric impurities in this compound?

Advanced Research Question

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and optimize mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) for baseline separation .

- Capillary electrophoresis (CE) : Employ cyclodextrin additives in the buffer to resolve enantiomers based on differential migration rates .

- Mass spectrometry (MS) : Couple with ion mobility spectrometry (IMS) to distinguish stereoisomers via collision cross-section differences .

How does the compound’s stability vary under different storage conditions, and what degradation pathways are relevant?

Advanced Research Question

- Hydrolysis : The 6-oxo group may undergo keto-enol tautomerization or nucleophilic attack in aqueous environments, especially at extreme pH .

- Oxidation : The hydroxyl group at C3 is susceptible to oxidation; store under inert gas (e.g., argon) and add antioxidants (e.g., BHT) for long-term stability .

- Thermal degradation : Monitor via accelerated stability studies (40°C/75% RH) and characterize degradation products using LC-MS .

Advanced Research Question

- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set) to identify discrepancies .

- Solvent effects : Simulate spectra in explicit solvent models (e.g., COSMO-RS) to account for solvent-induced shifts .

- Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility impacting spectroscopic outcomes .

What strategies are effective for designing stability-indicating assays for this compound?

Advanced Research Question

- Forced degradation : Expose the compound to stress conditions (UV light, oxidizers, hydrolytic media) and profile degradation products via UPLC-MS/MS .

- Peak purity analysis : Use diode-array detectors (DAD) to confirm chromatographic peak homogeneity .

- Validation parameters : Assess specificity, linearity (R² >0.999), and recovery rates (95–105%) per ICH guidelines .

How can the compound’s reactivity be leveraged in derivatization for biological studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。